![molecular formula C24H30N4O4 B2447061 4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894044-66-7](/img/structure/B2447061.png)
4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.5194 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COc1cc (ccc1OC)N1CC (CC1=O)NC (=O)N1CCN (CC1)Cc1ccccc1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound has a molecular weight of 438.5194 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.科学的研究の応用
1. Potential as a Skeletal Muscle Sodium Channel Blocker
4-Benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been investigated for its potential as a voltage-gated skeletal muscle sodium channel blocker. This research suggests its utility in developing antimyotonic agents, offering a marked increase in potency and use-dependent block compared to tocainide (Catalano et al., 2008).
2. Synthesis of Novel Heterocyclic Compounds
In a separate study, the synthesis of novel compounds derived from a similar chemical structure, with potential as anti-inflammatory and analgesic agents, was explored. These compounds showed significant inhibitory activity and potential for further medical applications (Abu‐Hashem et al., 2020).
3. Antipsychotic Agent Development
Research into heterocyclic analogues of similar compounds has revealed potential applications as antipsychotic agents. These compounds showed promising in vitro and in vivo activities, indicating their potential in developing new treatments for psychiatric disorders (Norman et al., 1996).
4. Use in CGRP Receptor Inhibition
In the field of migraine and pain management, similar compounds have been evaluated for their role as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research has contributed to the development of new treatments for conditions involving CGRP receptors (Cann et al., 2012).
5. Anticancer Applications
Investigations into similar compounds have demonstrated potential in cancer treatment. These compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in several xenograft models, making them promising candidates for anticancer therapy (Lee et al., 2013).
作用機序
Target of Action
Piperazine derivatives have been known to interact with gaba receptors
Mode of Action
Piperazine derivatives have been reported to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It has been suggested that piperazines can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis , which are critical to a tumor cell’s ability to grow and metastasize.
Result of Action
It is known that piperazine derivatives can cause flaccid paralysis in worms , and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
特性
IUPAC Name |
4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-31-21-9-8-20(15-22(21)32-2)28-17-19(14-23(28)29)25-24(30)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFDSKYNKZOXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。